molecular formula C7H3ClF3NO2 B1364133 2-Chloro-1-nitro-3-(trifluoromethyl)benzene CAS No. 39974-35-1

2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1364133
CAS No.: 39974-35-1
M. Wt: 225.55 g/mol
InChI Key: TWABRHQBRWLSSE-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3ClF3NO2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-nitro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of 2-chloro-3-(trifluoromethyl)toluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Another method involves the chlorination of 1-nitro-3-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually performed under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is utilized in the synthesis of potent inhibitors of fatty acid-binding protein 4 (FABP4), which are being researched for their potential in treating metabolic disorders and obesity-related conditions. The trifluoromethyl group enhances the compound's lipophilicity, improving its biological activity and oral bioavailability .

Agrochemical Synthesis

This compound serves as an intermediate in the production of various agrochemicals, including herbicides and insecticides. Its chlorinated and nitro functionalities contribute to the development of compounds that exhibit effective pest control properties while minimizing environmental impact .

Case Study 1: Development of FABP4 Inhibitors

A study focused on the synthesis of novel FABP4 inhibitors demonstrated the effectiveness of derivatives of this compound. The results indicated that modifications to the trifluoromethyl group significantly affected the binding affinity to FABP4, highlighting the importance of this compound in drug design .

Case Study 2: Agrochemical Applications

Research has shown that formulations containing this compound exhibit enhanced efficacy against specific pests compared to traditional compounds. The study emphasized the compound's role in developing environmentally friendly pest control agents that maintain crop yield without harming beneficial insects .

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-nitro-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various high-value compounds .

Biological Activity

2-Chloro-1-nitro-3-(trifluoromethyl)benzene, with the chemical formula C7_7H3_3ClF3_3NO2_2 and CAS number 39974-35-1, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Weight : 225.55 g/mol
  • Melting Point : 25-30 °C
  • Boiling Point : Approximately 234.6 °C (predicted)
  • Density : 1.537 g/cm³ (predicted)
  • Flash Point : >110 °C
PropertyValue
Molecular FormulaC7_7H3_3ClF3_3NO2_2
Melting Point25-30 °C
Boiling Point~234.6 °C
Density1.537 g/cm³
Flash Point>110 °C

Anticancer Properties

Recent studies have indicated that this compound may serve as a precursor in the synthesis of potent inhibitors targeting fatty acid binding protein 4 (FABP4), which is implicated in various cancer types and metabolic disorders. These inhibitors demonstrate significant potential in the development of therapeutic agents for obesity and related cancers .

The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism through the inhibition of FABP4. By interfering with fatty acid transport and metabolism, it may influence tumor growth and progression .

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to adverse effects on cellular viability, particularly in liver and kidney cell lines. The compound's nitro group is believed to participate in redox cycling, generating reactive oxygen species (ROS), which contribute to cellular stress and apoptosis .

Study on FABP4 Inhibition

In a study conducted by Mills et al., the synthesis of derivatives of this compound was reported, leading to compounds with enhanced efficacy against FABP4. These derivatives showed IC50 values in the low micromolar range, indicating promising therapeutic potential .

Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of this compound on various cancer cell lines. The results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed, particularly in breast and prostate cancer cells. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-nitro-3-(trifluoromethyl)benzene, and how do directing effects influence its regioselectivity?

  • Methodological Answer : Synthesis typically involves nitration and halogenation steps. The trifluoromethyl (-CF₃) group is a strong meta-director, while chloro (-Cl) is ortho/para-directing. Competitive directing effects require careful control of reaction conditions. For example, nitration of 3-(trifluoromethyl)chlorobenzene under mixed acid (H₂SO₄/HNO₃) at 0–5°C favors nitro group introduction at the meta position relative to -CF₃, yielding the target compound. Monitor regioselectivity via HPLC or GC-MS to confirm product purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, X-ray) differentiate this compound from positional isomers?

  • Methodological Answer :

  • ¹⁹F NMR : The -CF₃ group shows a singlet near δ -60 ppm, unaffected by positional isomerism.
  • ¹H NMR : Aromatic protons adjacent to -NO₂ and -Cl exhibit distinct splitting patterns (e.g., doublets for para-substituted protons).
  • X-ray crystallography : Resolves spatial arrangement; the nitro group’s torsion angle relative to the benzene ring distinguishes isomers. For example, a study on CNBF derivatives confirmed structural assignments via X-ray data .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Highly lipophilic (logP ~2.8) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Test solubility via gravimetric analysis in buffers (pH 1–14).
  • Stability : Decomposes above 150°C (DSC/TGA data). Hydrolytically stable in acidic conditions but prone to nitro group reduction under basic/light-exposed conditions. Store at -20°C in amber vials .

Advanced Research Questions

Q. How do steric and electronic effects of the -CF₃ group influence reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The -CF₃ group’s strong electron-withdrawing nature deactivates the benzene ring, slowing oxidative addition in palladium-catalyzed reactions. Steric hindrance further reduces coupling efficiency. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies via in situ IR spectroscopy show a 30% lower reaction rate compared to non-fluorinated analogs .

Q. What computational methods (DFT, MD) predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • DFT : Calculate Fukui indices to identify electrophilic centers. The nitro group’s para position to -Cl shows highest reactivity in NAS.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization. NIST thermochemical data validate energy barriers (ΔG‡ ~25 kcal/mol) .

Q. How can contradictory data on byproduct formation during synthesis be resolved?

  • Methodological Answer : Contradictions often arise from competing nitration pathways. Use LC-MS/MS to detect trace byproducts (e.g., 4-chloro isomers). Kinetic modeling (Arrhenius plots) identifies temperature-dependent selectivity. For example, at >10°C, -Cl’s para-directing effect dominates, increasing 4-nitro isomer formation. Adjust stoichiometry (HNO₃:H₂SO₄ ratio 1:3) to suppress this .

Q. Key Research Challenges

  • Regioselectivity Control : Competing directing effects of -CF₃ and -Cl require precise reaction engineering.
  • Stability in Catalytic Systems : Fluorinated byproducts may poison catalysts; use scavengers (e.g., molecular sieves).
  • Analytical Resolution : Positional isomers co-elute in standard HPLC; employ chiral columns or 2D-NMR .

Properties

IUPAC Name

2-chloro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWABRHQBRWLSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193010
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39974-35-1
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39974-35-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
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Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
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Record name 2-chloro-1-nitro-3-(trifluoromethyl)benzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-1-nitro-3-(trifluoromethyl)benzene
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
2-Chloro-1-nitro-3-(trifluoromethyl)benzene

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